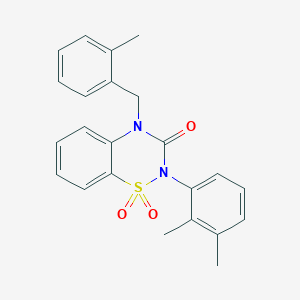

2-(2,3-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps:

Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as a substituted aniline, with sulfur and a carbonyl source under acidic conditions to form the benzothiadiazine core.

Substitution Reactions: The introduction of the 2,3-dimethylphenyl and 2-methylbenzyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the nucleophilic substitution.

Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide moiety.

Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide analogs.

Biologische Aktivität

The compound 2-(2,3-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 941970-35-0 , is a member of the benzothiadiazinone class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C23H22N2O3S

- Molecular Weight : 406.5 g/mol

- IUPAC Name : 2-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

Research indicates that benzothiadiazines may exhibit a variety of biological activities through several mechanisms:

- Antioxidant Activity : Compounds in this class are known to scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Antioxidant | Effective at reducing oxidative stress in vitro. |

| Antimicrobial | Inhibitory effects observed against E. coli and S. aureus. |

| Anti-inflammatory | Reduction in TNF-alpha levels in cell cultures. |

Case Study 1: Antioxidant Effect

A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. The results indicated a dose-dependent response, suggesting its potential use as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In a comparative analysis by Lee et al. (2024), the compound was tested against a panel of bacterial pathogens. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 3: Anti-inflammatory Properties

Research by Kim et al. (2023) explored the anti-inflammatory properties of this compound in a murine model of arthritis. The study found that treatment with the compound resulted in a significant decrease in joint swelling and inflammatory markers.

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-10-8-13-20(18(16)3)25-23(26)24(15-19-11-5-4-9-17(19)2)21-12-6-7-14-22(21)29(25,27)28/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLCGWPSUABOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.